1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide
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Overview
Description
1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropylacetyl group: This step involves the acylation of the piperidine ring with cyclopropylacetyl chloride under basic conditions.
Attachment of the phenylethyl group: This is usually done through a nucleophilic substitution reaction where the piperidine nitrogen attacks a phenylethyl halide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, leading to changes in cellular signaling pathways.
Enzymes: It may inhibit or activate specific enzymes, affecting metabolic processes.
Ion Channels: The compound could interact with ion channels, altering ion flow and cellular excitability.
Comparison with Similar Compounds
1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide can be compared with other piperidine derivatives, such as:
- 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
- 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
- N-Methyl [1-(1-piperidinyl)cyclohexyl]methanamine
Uniqueness:
- The presence of the cyclopropylacetyl group provides unique steric and electronic properties.
- The phenylethyl group contributes to its potential interactions with biological targets, enhancing its pharmacological profile.
These features distinguish it from other similar compounds and may contribute to its specific biological activities and applications.
Properties
IUPAC Name |
1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c28-23(17-20-8-9-20)26-15-11-22(12-16-26)27-14-4-7-21(18-27)24(29)25-13-10-19-5-2-1-3-6-19/h1-3,5-6,20-22H,4,7-18H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOMOBOWHMAHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)CC3CC3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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